molecular formula C13H10ClN3O4 B5911076 3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide

3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide

Cat. No.: B5911076
M. Wt: 307.69 g/mol
InChI Key: NOHMBBFDDJIMJA-NVNXTCNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide typically involves the condensation of 3-chlorobenzoyl chloride with 5-nitrofurfuraldehyde in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired benzamide derivative .

  • Step 1: Formation of Imine Intermediate

      Reactants: 3-chlorobenzoyl chloride, 5-nitrofurfuraldehyde

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature

      :

      Reaction: 3-chlorobenzoyl chloride+5-nitrofurfuraldehydeImine Intermediate\text{3-chlorobenzoyl chloride} + \text{5-nitrofurfuraldehyde} \rightarrow \text{Imine Intermediate} 3-chlorobenzoyl chloride+5-nitrofurfuraldehyde→Imine Intermediate

  • Step 2: Reduction of Imine Intermediate

      Reactants: Imine Intermediate, reducing agent (e.g., sodium borohydride)

      Conditions: Solvent (e.g., ethanol), room temperature

      :

      Reaction: Imine Intermediate+NaBH4This compound\text{Imine Intermediate} + \text{NaBH}_4 \rightarrow \text{this compound} Imine Intermediate+NaBH4​→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form reactive intermediates.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst

    Substitution: Sodium methoxide, potassium carbonate

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of methoxy or other substituted derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide is unique due to its specific structural features, such as the presence of the chloro and nitrofuran groups, which contribute to its broad-spectrum antimicrobial activity. Its ability to target multiple bacterial pathways makes it a promising candidate for the development of new antibacterial agents .

Properties

IUPAC Name

3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c1-8(11-5-6-12(21-11)17(19)20)15-16-13(18)9-3-2-4-10(14)7-9/h2-7H,1H3,(H,16,18)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHMBBFDDJIMJA-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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